molecular formula C13H22O B15159362 (E)-Cyclododec-1-enecarbaldehyde

(E)-Cyclododec-1-enecarbaldehyde

Cat. No.: B15159362
M. Wt: 194.31 g/mol
InChI Key: NZYGNIHIMRXHJS-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Cyclododec-1-enecarbaldehyde is an organic compound with the molecular formula C13H22O. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom. This compound is notable for its unique structure, which includes a twelve-membered ring with a double bond and an aldehyde functional group. It is used in various chemical and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Cyclododec-1-enecarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclododecene using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3). The reaction typically occurs under controlled conditions to ensure the selective formation of the aldehyde group without over-oxidation to carboxylic acids.

Another method involves the hydroformylation of cyclododecene, where the double bond is reacted with carbon monoxide (CO) and hydrogen (H2) in the presence of a rhodium-based catalyst. This process adds a formyl group (CHO) to the double bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and reaction monitoring systems ensures high efficiency and selectivity in the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-Cyclododec-1-enecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium dichromate (K2Cr2O7) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol, cyclododecenol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), ozone (O3), potassium dichromate (K2Cr2O7), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, hydrazines

Major Products

    Oxidation: Cyclododecanoic acid

    Reduction: Cyclododecenol

    Substitution: Imines, hydrazones

Scientific Research Applications

(E)-Cyclododec-1-enecarbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of (E)-Cyclododec-1-enecarbaldehyde involves its reactivity with nucleophiles due to the presence of the electrophilic aldehyde group. This reactivity allows it to form various derivatives through nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

(E)-Cyclododec-1-enecarbaldehyde can be compared with other similar compounds, such as:

    Cyclododecanone: A ketone with a similar twelve-membered ring structure but with a carbonyl group (C=O) instead of an aldehyde group.

    Cyclododecanol: An alcohol with a twelve-membered ring structure and a hydroxyl group (OH) instead of an aldehyde group.

    Cyclododecane: A saturated hydrocarbon with a twelve-membered ring structure but without any functional groups.

The uniqueness of this compound lies in its combination of a twelve-membered ring with an aldehyde functional group, which imparts distinct reactivity and versatility in chemical synthesis and industrial applications.

Properties

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(1E)-cyclododecene-1-carbaldehyde

InChI

InChI=1S/C13H22O/c14-12-13-10-8-6-4-2-1-3-5-7-9-11-13/h10,12H,1-9,11H2/b13-10+

InChI Key

NZYGNIHIMRXHJS-JLHYYAGUSA-N

Isomeric SMILES

C1CCCCC/C(=C\CCCC1)/C=O

Canonical SMILES

C1CCCCCC(=CCCCC1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.